molecular formula C20H16N2O2 B14118081 1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene

1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene

Cat. No.: B14118081
M. Wt: 316.4 g/mol
InChI Key: VJKZMXOJMQCHRI-UHFFFAOYSA-N
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Description

1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene is a complex organic compound with the molecular formula C13H10N2O It is characterized by the presence of two isocyano groups and two methoxy groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the isocyano groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isocyano groups can participate in nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyano groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene involves its interaction with specific molecular targets. The isocyano groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diisocyano-1-(4-methoxyphenyl)buta-1,3-diene
  • 5-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-1,2,3-trimethoxybenzene

Uniqueness

1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene is unique due to the presence of both isocyano and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-[2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZMXOJMQCHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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